3-Bromo-5-chloro-N-propylpicolinamide
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Overview
Description
3-Bromo-5-chloro-N-propylpicolinamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and a propyl group attached to a picolinamide core.
Preparation Methods
The synthesis of 3-Bromo-5-chloro-N-propylpicolinamide typically involves several steps, including halogenation and amide formation. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
3-Bromo-5-chloro-N-propylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloro-N-propylpicolinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-N-propylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-5-chloro-N-propylpicolinamide can be compared with other similar compounds, such as:
5-Bromo-N-propylpicolinamide: Similar in structure but lacks the chlorine atom.
3-Chloro-5-bromo-N-propylpicolinamide: A positional isomer with the same atoms but different arrangement.
N-Propyl-5-bromopicolinamide: Similar but without the chlorine atom.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and propyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-5-chloro-N-propylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c1-2-3-12-9(14)8-7(10)4-6(11)5-13-8/h4-5H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUSJGNYKBLLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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